molecular formula C16H25N3 B7560387 2-(2-Piperazin-1-ylethyl)-1,3,4,5-tetrahydro-2-benzazepine

2-(2-Piperazin-1-ylethyl)-1,3,4,5-tetrahydro-2-benzazepine

Katalognummer B7560387
Molekulargewicht: 259.39 g/mol
InChI-Schlüssel: ADLJBMFWJUHGHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Piperazin-1-ylethyl)-1,3,4,5-tetrahydro-2-benzazepine, commonly known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRL-15572 belongs to the class of benzazepine derivatives, which are known to have a wide range of pharmacological activities.

Wissenschaftliche Forschungsanwendungen

BRL-15572 has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression. BRL-15572 has also been shown to have antipsychotic effects, making it a potential treatment for schizophrenia. Additionally, BRL-15572 has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Wirkmechanismus

BRL-15572 acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. By blocking the dopamine D3 receptor, BRL-15572 modulates the activity of the dopamine system, leading to its therapeutic effects. BRL-15572 has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and glutamate systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. BRL-15572 has also been shown to decrease the levels of inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, BRL-15572 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

BRL-15572 has several advantages for lab experiments. It has high potency and selectivity for the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. BRL-15572 also has good pharmacokinetic properties, making it suitable for in vivo studies. However, BRL-15572 has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain experimental setups. Additionally, BRL-15572 has not been extensively studied in humans, which may limit its translational potential.

Zukünftige Richtungen

There are several future directions for the study of BRL-15572. One direction is to further explore its therapeutic potential in various psychiatric and neurological disorders. Another direction is to investigate its effects on other neurotransmitter systems, such as the GABA and opioid systems. Additionally, future studies could investigate the effects of BRL-15572 on neuroinflammation and neurodegeneration. Finally, the development of more potent and selective derivatives of BRL-15572 could lead to the discovery of novel therapeutics for various disorders.

Synthesemethoden

The synthesis of BRL-15572 involves a multi-step process that starts with the reaction of 4-fluoro-3-nitrobenzoic acid with 1,2-diaminoethane to form 2-(2-Aminoethyl)-1,3,4,5-tetrahydrobenzo[b][1,4]diazepine. This intermediate is then reacted with piperazine to form BRL-15572. The synthesis of BRL-15572 has been optimized to produce high yields and purity, making it suitable for further research and development.

Eigenschaften

IUPAC Name

2-(2-piperazin-1-ylethyl)-1,3,4,5-tetrahydro-2-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3/c1-2-5-16-14-19(9-3-6-15(16)4-1)13-12-18-10-7-17-8-11-18/h1-2,4-5,17H,3,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLJBMFWJUHGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CN(C1)CCN3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.